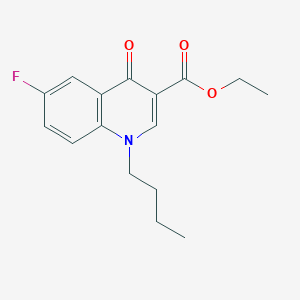

ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such compounds generally involves the construction of the quinoline core, followed by the introduction of various functional groups . The specific synthesis route would depend on the desired substitutions on the quinoline ring.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with a fluoro substituent at the 6-position, a butyl substituent at the 1-position, and a carboxylate ester group at the 3-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The fluoro group might be susceptible to nucleophilic aromatic substitution reactions, while the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate ester group could enhance its solubility in polar solvents, while the nonpolar butyl and fluoro groups might favor solubility in nonpolar solvents .Applications De Recherche Scientifique

Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of quinoline-based molecules. It has also been used to study the effects of fluoroalkyl substituents on the reactivity of quinoline-based molecules. Additionally, it has been used to study the binding affinity of quinoline-based molecules to various proteins and enzymes.

Mécanisme D'action

Target of Action

Similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, a similar class of compounds, inhibit the activity of dna gyrase and topoisomerase iv, preventing dna replication and ultimately leading to bacterial cell death .

Biochemical Pathways

By analogy with fluoroquinolones, it can be inferred that the compound might interfere with bacterial dna synthesis by inhibiting dna gyrase and topoisomerase iv .

Pharmacokinetics

Similar compounds like fluoroquinolones are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

Similar compounds like fluoroquinolones result in the inhibition of bacterial dna synthesis, leading to bacterial cell death .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the stability and efficacy of similar compounds .

Avantages Et Limitations Des Expériences En Laboratoire

The use of ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in lab experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. Additionally, its structure-activity relationships are well-understood, which makes it a useful tool for studying the effects of various substituents on the activity of quinoline-based molecules. However, there are some limitations to its use in lab experiments. Its solubility in water is limited, which can make it difficult to work with. Additionally, its reactivity can be affected by the presence of other compounds, which can make it difficult to obtain reproducible results.

Orientations Futures

There are a number of potential future directions for the use of ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. One possibility is to use it as a tool to study the structure-activity relationships of quinoline-based molecules in different biological systems. Additionally, it could be used to study the effects of fluoroalkyl substituents on the reactivity of quinoline-based molecules. It could also be used to study the binding affinity of quinoline-based molecules to various proteins and enzymes. Additionally, it could be used to develop new antifungal and antibacterial agents, as well as new anti-inflammatory and antioxidant agents. Finally, it could be used to study the effects of quinoline-based molecules on cell membranes and other lipids.

Méthodes De Synthèse

Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be synthesized through a number of methods. The most common method is the reaction between ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline and ethyl chloroformate in the presence of a base. The reaction occurs in a two-step process, with the first step involving the formation of a quinoline-3-carboxylate intermediate, which is then hydrolyzed to form the desired product.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 1-butyl-6-fluoro-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3/c1-3-5-8-18-10-13(16(20)21-4-2)15(19)12-9-11(17)6-7-14(12)18/h6-7,9-10H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFRSAPKGWVDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide](/img/structure/B6492666.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)

![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)

![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492695.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492699.png)

![2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492707.png)

![6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6492709.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide](/img/structure/B6492717.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide](/img/structure/B6492725.png)

![2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide](/img/structure/B6492730.png)

![N-(4-nitrophenyl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6492737.png)

![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B6492763.png)